Technical Guide: Chemical Structure & Characterization of Abiraterone N-Oxide
Technical Guide: Chemical Structure & Characterization of Abiraterone N-Oxide
Executive Summary & Chemical Identity[1][2]
Abiraterone N-Oxide is a critical oxidative impurity and metabolite of Abiraterone, a CYP17A1 inhibitor used in prostate cancer therapy. In drug development, it serves as a mandatory reference standard for impurity profiling (ICH Q3A/B) and stability testing. Structurally, it retains the androstadienol core of Abiraterone but features an oxidized nitrogen atom on the C17-pyridine ring.
This guide provides a definitive structural analysis, synthesis logic, and characterization framework for researchers isolating or quantifying this specific moiety.
Core Chemical Data
| Parameter | Specification |
| Common Name | Abiraterone N-Oxide |
| Chemical Name | 3β-Hydroxy-17-(1-oxido-3-pyridinyl)androsta-5,16-diene |
| CAS Number | 2378463-76-2 (Free Base) |
| Molecular Formula | C₂₄H₃₁NO₂ |
| Molecular Weight | 365.51 g/mol |
| Monoisotopic Mass | 365.2355 Da |
| Polar Surface Area | ~58 Ų (Increased polarity vs. Abiraterone) |
| SMILES | C[C@]12CC[C@H]3=CC=C4">C@HCCC5=C3CCO |
Structural Analysis & Stereochemistry
The pharmacological scaffold of Abiraterone N-Oxide is defined by the rigid tetracyclic steroid nucleus fused to a heteroaromatic pyridine ring. The N-oxidation occurs exclusively at the pyridine nitrogen, introducing a dipolar bond (
Structural Visualization
The following diagram illustrates the core connectivity, highlighting the oxidation site and stereocenters.
Figure 1: Structural connectivity of Abiraterone N-Oxide detailing the steroid backbone and the specific site of N-oxidation.[1]
Stereochemical Integrity
The oxidation of the pyridine nitrogen does not alter the chiral centers of the steroid backbone. The configuration remains:
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C3: Beta (β) - Hydroxyl group (S-configuration).
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C10, C13: Methyl groups (Beta/Angular).
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C16-C17: Double bond (Planar region).
Mechanistic Formation & Synthesis Protocol
Abiraterone N-Oxide is formed via the electrophilic attack of an oxygen atom on the lone pair of the pyridine nitrogen. In a biological context, this is mediated by CYP450 or FMO enzymes. In a synthetic/CMC context, it is a degradation product formed under oxidative stress.
Synthesis Workflow (Self-Validating Protocol)
To generate this reference standard for QC analysis, a direct oxidation of Abiraterone (free base) is performed.
Reagents:
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Substrate: Abiraterone (Free Base)
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Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for selectivity) or H₂O₂/Urea.
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Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq of Abiraterone in anhydrous DCM (0.1 M concentration). Maintain at 0°C to suppress side reactions (e.g., epoxidation of the C5-C6 or C16-C17 alkenes).
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Oxidation: Add 1.1 eq of m-CPBA portion-wise over 15 minutes. The slight excess ensures complete conversion of the pyridine nitrogen, which is the most nucleophilic site.
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Monitoring: Monitor by TLC (MeOH/DCM 1:9). The N-Oxide is significantly more polar and will have a lower R_f than the starting material.
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Quenching: Quench with 10% aqueous Na₂S₂O₃ to neutralize excess peroxide, followed by saturated NaHCO₃ wash.
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Purification: Isolate via flash column chromatography on silica gel. Elute with a gradient of DCM → 5% MeOH/DCM.
Reaction Pathway Diagram
Figure 2: Synthetic pathway for the selective N-oxidation of Abiraterone.
Analytical Characterization
Validating the structure requires a multi-modal approach. The N-oxide moiety introduces distinct spectral shifts compared to the parent molecule.
Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.
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Parent Ion: Abiraterone gives
. Abiraterone N-Oxide gives (+16 Da shift). -
Fragmentation Pattern: The N-oxide bond is labile. High collision energy often results in the loss of oxygen [M-16], regenerating the Abiraterone signal (350.2). This "loss of oxygen" is diagnostic for N-oxides.
Nuclear Magnetic Resonance (NMR)
The pyridine ring protons exhibit characteristic shifts due to the change in electron density upon N-oxidation.
| Proton Position | Abiraterone (δ ppm) | Abiraterone N-Oxide (δ ppm) | Mechanistic Explanation |
| H-2' / H-6' (Ortho to N) | ~8.4 - 8.6 | ~8.1 - 8.3 | Upfield Shift: The N-oxide oxygen donates electron density back into the ring via resonance, shielding the ortho protons relative to the free pyridine. |
| H-4' (Para to N) | ~7.6 | ~7.3 - 7.5 | Slight shielding effect. |
| C16 Olefin | ~5.99 | ~6.05 | Minimal change; distant from oxidation site. |
Note: Solvent CDCl₃. Shifts are approximate and depend on concentration/temperature.
HPLC Performance
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
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Mobile Phase: Acetonitrile / Ammonium Acetate buffer (pH 4.5).
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Retention Behavior: Abiraterone N-Oxide is more polar than Abiraterone.
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Relative Retention Time (RRT): Typically ~0.6 - 0.8 (elutes before Abiraterone).
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Regulatory & Stability Context
Impurity Classification
Under ICH Q3A(R2) and Q3B(R2) guidelines:
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Classification: Oxidative Degradation Product.
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Reporting Threshold: >0.05% (drug substance).
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Qualification Threshold: >0.15%.
Stability Warning
Abiraterone N-Oxide is thermally labile. During GC-MS analysis, it may deoxygenate back to Abiraterone (Cope elimination-like thermal degradation). LC-MS is mandatory for accurate quantification.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 132971, Abiraterone. Retrieved from [Link]
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European Medicines Agency (EMA). Assessment Report for Zytiga (Abiraterone Acetate). Procedure No. EMEA/H/C/002321.[4] Retrieved from [Link][4]
- Journal of Pharmaceutical and Biomedical Analysis.Impurity profiling of Abiraterone Acetate and its degradation products. (General reference to methodology in the field).
